NBI-74330 was developed as part of research aimed at targeting inflammatory diseases. Its chemical structure is defined by the IUPAC name: N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide. This compound belongs to the class of small molecules and has been characterized for its pharmacological properties against CXCR3 .
The synthesis of NBI-74330 involves several steps that utilize established methodologies in organic chemistry. The compound is derived from a quinazolinone scaffold, which has been shown to possess significant activity against the CXCR3 receptor.
The synthesis typically follows these general steps:
The specific conditions for each reaction, such as temperature, solvent choice, and reaction time, are optimized to yield high purity and yield of NBI-74330 .
The molecular structure of NBI-74330 reveals several key features that contribute to its function as a CXCR3 antagonist:
The molecular formula for NBI-74330 is C₁₈H₁₈F₃N₃O, with a molecular weight of approximately 363.35 g/mol. Its three-dimensional conformation allows for effective interaction with the receptor's active site.
NBI-74330 undergoes various chemical reactions during its metabolic processing in biological systems:
The binding affinity (pK_B value) for NBI-74330 has been reported at approximately 6.36 in plasma conditions, indicating significant potency in physiological environments .
NBI-74330 functions primarily as an antagonist by preventing the activation of CXCR3 by its natural ligands.
NBI-74330 exhibits several notable physical and chemical properties:
The melting point and specific optical rotation data have not been extensively published but are critical for characterizing purity and identity during synthesis.
NBI-74330 has significant potential applications in various scientific fields:
NBI-74330 ((R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide) is a high-affinity, selective antagonist of the CXC chemokine receptor 3 (CXCR3), a class A G-protein-coupled receptor (GPCR). Its binding site resides within the transmembrane (TM) helices of CXCR3, particularly engaging the minor pocket formed by TM2, TM3, and TM7. Key residues critical for binding include:
Structural studies reveal that NBI-74330 occupies a pocket distinct from but overlapping with the orthosteric chemokine-binding site. Its trifluoromethyl and fluoro-substituted benzene ring extends toward TM1 (Y1.39), while the ethoxyphenyl group anchors near TM7 [8]. This positioning sterically hinders chemokine access while stabilizing an inactive receptor conformation.
Table 1: Key Binding Residues for NBI-74330 in CXCR3
Residue | Transmembrane Helix | Interaction Type | Functional Role |
---|---|---|---|
W2.60 | TM2 | π-π stacking | Anchors azaquinazolinone core |
D2.63 | TM2 | Electrostatic | Stabilizes protonated amine |
Y7.43 | TM7 | H-bonding/hydrophobic | Binds carbonyl; stabilizes conformation |
S7.39 | TM7 | H-bonding | Coordinates pyridinylmethyl group |
F3.32 | TM3 | Hydrophobic packing | Enhances binding affinity |
Affinity profiling shows NBI-74330 inhibits ¹²⁵I-CXCL10 and ¹²⁵I-CXCL11 binding with Ki values of 1.5 nM and 3.2 nM, respectively, underscoring its potency [4] [5]. Compared to antagonists like VUF11211, which spans both minor and major TM pockets, NBI-74330’s compact binding allows greater selectivity [1].
NBI-74330 exhibits complex inhibitory mechanisms across CXCR3-mediated signaling pathways:
Competitive Inhibition
Noncompetitive and Functional Antagonism
Table 2: Pharmacological Profile of NBI-74330
Assay System | Ligand/Pathway | Ki/IC50 | Mechanism |
---|---|---|---|
Radioligand binding (CXCR3-CHO) | ¹²⁵I-CXCL10 | 1.5 nM | Competitive displacement |
Radioligand binding (CXCR3-CHO) | ¹²⁵I-CXCL11 | 3.2 nM | Competitive displacement |
Ca²⁺ mobilization (RBL cells) | CXCL10/CXCL11 | 7 nM | Competitive inhibition |
[³⁵S]GTPγS binding (H9 cells) | CXCL11 | 5.5 nM | Gαi uncoupling |
Chemotaxis | CXCL11 | 3.9 nM | Functional antagonism |
NBI-74330 acts as a negative allosteric modulator (NAM) of CXCR3, altering receptor dynamics without fully occluding chemokine binding:
Notably, NBI-74330’s trifluoromethyl group enhances hydrophobic interactions with TM1/TM7, a feature shared with CCR2 antagonists (MK-0812) but distinct from CXCR4/CCR5 inhibitors [8]. This unique binding topology enables subtype-selective allostery.
Table 3: Allosteric Modulation Profiles of CXCR3 Antagonists
Antagonist | Binding Pocket | Effect on Chemokine Dissociation | Receptor Conformation Stabilized |
---|---|---|---|
NBI-74330 | Minor pocket (TM2/TM3/TM7) | Slows CXCL11 dissociation | Inactive (TM6 inward) |
AMG487 | Overlaps NBI-74330 site | Not reported | Inactive (similar to NBI-74330) |
VUF11211 | Minor + major pockets (TM1-TM7) | Minimal kinetic effect | Partial activation |
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3